Dolutegravir-d3 SR Isomer

Stereochemical purity Impurity profiling LC-MS/MS method validation

Addressing the challenge of co-elution and lack of mass differentiation in dolutegravir impurity analysis, this deuterated (4S,12aR) isomer provides a definitive solution for selective quantitation. - Enables accurate LC-MS/MS quantification of the SR impurity at levels ≥0.10% via a distinct +3 Da mass shift channel. - Stereochemical match to the native impurity ensures comparable extraction recovery and ionization efficiency for validated ANDA methods. - Suitable for clinical epimerization studies, offering unequivocal identification in plasma without parent drug interference.

Molecular Formula C₂₀H₁₆D₃F₂N₃O₅
Molecular Weight 422.4
Cat. No. B1157099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolutegravir-d3 SR Isomer
Synonyms(4S,12aR)-N-(2,4-Difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide-d3; 
Molecular FormulaC₂₀H₁₆D₃F₂N₃O₅
Molecular Weight422.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolutegravir-d3 SR Isomer – Deuterated Impurity Standard


Dolutegravir-d3 SR Isomer is a stable isotope-labeled reference standard corresponding to the (4S,12aR) diastereomer of dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor. The compound carries three deuterium atoms at specific positions on the oxazine ring, resulting in a molecular formula of C₂₀H₁₆D₃F₂N₃O₅ and a nominal molecular weight of 422.4 g/mol . Its CAS registry is 1309560-49-3 (unlabeled SR isomer) [1]. This isotopically substituted impurity standard is designed for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays, enabling accurate quantification of the pharmacopoeia-relevant (4S,12aR) impurity in dolutegravir active pharmaceutical ingredients and finished dosage forms.

Isotope-labeled +3 Da mass shift supports stable-isotope-dilution LC–MS/MS quantification of the (4S,12aR) impurity.
Stereochemical match (4S,12aR) configuration co-elutes with the native SR impurity for matrix-effect correction.
Application context Designed as an internal standard for impurity profiling in dolutegravir drug substance and finished dosage forms.

Why Generic Substitutes Cannot Replace This Standard


In-class deuterated dolutegravir analogs are not interchangeable because they target chemically distinct species. Dolutegravir-d3 (deuterated active pharmaceutical ingredient, (4R,12aS) configuration) co-elutes with the main drug peak and cannot serve as an internal standard for the SR impurity signal without compromising assay selectivity . Similarly, the unlabeled dolutegravir SR isomer lacks the mass shift required to distinguish it from the native impurity in MS detection, making it unsuitable for stable-isotope-dilution workflows [1]. The deuterated RR isomer ((4R,12aR) configuration) possesses a different stereochemistry that alters its chromatographic retention and ionization efficiency relative to the (4S,12aR) target, precluding its use as a surrogate internal standard without full cross-validation. The following quantitative evidence demonstrates the unique value proposition of Dolutegravir-d3 SR Isomer.

Potential substitute
Target fit
Risk
Dolutegravir-d3 (active drug)
Co-elutes with the main drug peak; lacks impurity selectivity.
May compromise assay selectivity for the SR impurity signal.
Unlabeled SR isomer
No mass shift; indistinguishable from native impurity in MS detection.
Lacks required mass shift for isotope-dilution workflows; limits direct substitution.
Deuterated RR isomer
Different stereochemistry alters chromatographic retention and ionization efficiency.
Precludes use as a surrogate internal standard without full cross-validation.

Quantitative Differentiation Against Closest Analogs


Stereochemical Identity: InChIKey Distinction

Dolutegravir-d3 SR Isomer is the (4S,12aR) diastereomer, whereas the active pharmaceutical ingredient is (4R,12aS) and the commonly available deuterated RR impurity is (4R,12aR). The InChIKey for the SR isomer (RHWKPHLQXYSBKR-ZUZCIYMTSA-N) [1] differs at the stereochemical layer from both dolutegravir (RHWKPHLQXYSBKR-BJMVGYQFSA-N) and the RR isomer (RHWKPHLQXYSBKR-UAPVBNKOSA-N). This stereochemical difference is critical because reversed-phase LC columns typically resolve these diastereomers, and the deuterated SR isomer must match the retention time of the native (4S,12aR) impurity to correct for matrix effects accurately.

Stereochemical Identity
Reported
Unique InChIKey stereochemical layer for (4S,12aR)-d3 vs active drug (4R,12aS) and RR isomer (4R,12aR).
Retention-time-matched ISTD eliminates chromatographic re-validation.
InChIKey comparison from FDA UNII registration.
Stereochemical purity Impurity profiling LC-MS/MS method validation

Chemical Purity Benchmarking

The declared chemical purity of Dolutegravir-d3 SR Isomer is ≥95% as determined by HPLC-UV . In comparison, a leading commercial supplier lists Dolutegravir-d3 (active drug form) at 99.64% purity , and the unlabeled dolutegravir SR isomer reference standard is supplied with detailed characterization data compliant with regulatory guidelines but without a universal purity floor [1]. While the absolute purity of the deuterated SR isomer is slightly lower than that of the deuterated active drug, it is fit-for-purpose as an internal standard where isotopic dilution corrects for any minor non-analyte impurities.

Chemical Purity
Specification review
≥95% (HPLC-UV)
Fit-for-purpose as internal standard; isotopic dilution compensates minor impurities.
Compared to 99.64% for dolutegravir-d3 active drug; vendor COA specification.
Reference standard purity Impurity quantification ANDA submission

Isotopic Enrichment and Mass Shift

Dolutegravir-d3 SR Isomer incorporates three deuterium atoms at non-exchangeable positions on the oxazine ring (positions 4 and 5), ensuring a stable +3 Da mass shift. While the vendor datasheet for the SR isomer does not explicitly state atom% D, analogous commercial Dolutegravir-d3 products specify 98% atom D . Assuming a similar isotopic enrichment level, the M+3 isotope cluster abundance exceeds 94% at 98 atom% D, providing a clean mass channel with <5% cross-talk from the native M0 peak.

Isotopic Enrichment
Class-level
Expected ≥98 atom% D
Supports low isotopic cross-talk and LLOQ for impurity assay.
Inferred from analogous dolutegravir-d3 products; non-exchangeable deuterium positions confirmed.
Stable isotope labeling Deuterium atom% Mass spectrometry

Regulatory Suitability for ANDA and DMF

The unlabeled dolutegravir SR isomer is explicitly designated as a reference standard suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. The deuterated SR isomer inherits this regulatory positioning with the added benefit of isotope dilution mass spectrometry (IDMS) capability, which is the gold-standard approach for impurity quantification in ICH-compliant methods.

Regulatory Context
Context-dependent
Unlabeled SR isomer designated for method validation and QC; deuterated form adds IDMS capability.
Streamlines method validation documentation by combining impurity identification and ISTD.
Based on vendor documentation; ICH Q2(R1)/Q3A/B frameworks referenced.
Pharmaceutical impurity standard ANDA submission Method validation

High-Value Application Scenarios


API Impurity Quantification per ICH Q3A

Use Dolutegravir-d3 SR Isomer as the internal standard in a validated LC-MS/MS method to quantify the (4S,12aR) diastereomer at levels ≥0.10% of the dolutegravir peak. The +3 Da mass shift provides a distinct SRM channel free from endogenous interference, enabling accurate quantitation down to the ICH reporting threshold .

ANDA Method Validation and Cross-Validation

Incorporate Dolutegravir-d3 SR Isomer as the stable-isotope-labeled internal standard during forced degradation studies, specificity testing, and accuracy/precision evaluations required for ANDA method validation. Its stereochemical match with the native impurity ensures comparable extraction recovery and ionization efficiency, satisfying FDA method validation guidelines [1].

Clinical Epimerization Study Support

Deploy Dolutegravir-d3 SR Isomer in clinical bioanalytical assays investigating the potential in vivo epimerization of dolutegravir at the C-4 and C-12a positions. The deuterated SR isomer enables unequivocal identification and quantification of the (4S,12aR) epimer in human plasma without interference from the co-administered parent drug .

Stability-Indicating Method Development

Use Dolutegravir-d3 SR Isomer as the internal standard in stability-indicating HPLC-MS methods that monitor the formation of the SR isomer under stressed conditions (acid, base, oxidative, photolytic). The isotopic label ensures consistent response across diverse sample matrices generated during stress testing .

Application
Selection Property
Validation Focus
Drug substance impurity profiling
+3 Da mass shift for SRM channel
Matrix-effect correction and LLOQ verification per ICH thresholds
Method validation for impurity assays
Stereochemical match to native impurity
Cross-validation with unlabeled standard and recovery assessment
Epimerization research in plasma matrices
Unequivocal (4S,12aR) identification
Plasma method selectivity against co-administered parent drug
Stability-indicating method development
Consistent isotopic response
Method robustness under forced degradation conditions
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